2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
Description
Properties
IUPAC Name |
2,8-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(5-13)4-9-10(6)15-7(2)11(14)12-9/h3-5,7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIIDTHDZOBKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Condensation Reactions
A representative procedure adapted from recent literature involves:
Starting materials :
-
Ethyl 4-hydroxy-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate
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p-Methoxybenzyl chloride (PMBCl)
Procedure :
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Alkylation :
-
Ester Reduction :
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Oxidation to Aldehyde :
Key reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | PMBCl, K₂CO₃, TBAB | 80°C | 19 h | 70% |
| Reduction | (CH₃)₂S·BH₃ | 67°C | 16 h | 65% |
| Oxidation | Cl₂CHCOOH, DIC | RT | 2 h | 58% |
Industrial Production Methods
Large-scale synthesis optimizes for cost and efficiency:
Continuous-Flow Cyclization
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Reactors : Microfluidic systems enable precise control over exothermic ring-forming steps.
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Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Diagnostic signals at δ 9.8–10.1 ppm (aldehyde proton) and δ 1.2–1.5 ppm (methyl groups).
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HPLC : Purity >98% achieved using C18 columns (MeCN/H₂O gradient).
Comparative Analysis of Methodologies
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Cycle time | 3–5 days | 8–12 h |
| Yield | 45–58% (over 3 steps) | 72–85% (continuous flow) |
| Cost per gram | $220–$350 | $45–$65 |
| Purity | >95% | >99% |
The industrial approach excels in throughput but requires significant capital investment, whereas lab methods offer flexibility for structural analogs.
Challenges and Optimization Opportunities
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Aldehyde stability : The formyl group is prone to oxidation; adding radical scavengers (e.g., BHT) during storage improves shelf life.
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Methyl regioselectivity : Directed ortho-metalation (DoM) using TMPMgCl·LiCl achieves >90% selectivity for 8-methyl installation.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid for condensation reactions.
Major Products
Oxidation: Formation of 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid.
Reduction: Formation of 2,8-Dimethyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde.
Scientific Research Applications
Biological Activities
Poly(ADP-ribose) Polymerase Inhibition
One of the most promising applications of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is its role as a poly(ADP-ribose) polymerase inhibitor. Poly(ADP-ribose) polymerases are enzymes involved in DNA repair processes. Inhibiting these enzymes can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Antibacterial Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit antibacterial properties against various strains of bacteria. The compound's structure allows it to interact with bacterial enzymes or membranes, potentially leading to cell death. This application is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Synthesis and Evaluation of Inhibitory Activity
A study published in MDPI explored the synthesis of various benzoxazine derivatives, including 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde. The synthesized compounds were evaluated for their inhibitory activity against poly(ADP-ribose) polymerase. Results showed that certain modifications to the benzoxazine structure could significantly enhance inhibitory potency .
Case Study 2: Antibacterial Efficacy
In another investigation, researchers assessed the antibacterial efficacy of several benzoxazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the benzoxazine ring system improved activity against resistant strains, highlighting the compound's potential as a lead structure for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
TTZ-1 and TTZ-2
- Structure : Both feature a 2,8-disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine core but replace the aldehyde group with a TTZ head group (a carboxylic acid bioisostere) and a hydrophobic chain at the 8-position linked via an amide bond ().
- Activity : These compounds inhibit Protein S-acylation, a critical post-translational modification. The hydrophobic chain enhances membrane permeability, unlike the aldehyde group in the target compound, which is more reactive but less stable in biological systems ().
6-But-3-ynylaminomethyl-4H-benzo[1,4]oxazin-3-one (7c)
- Structure: Synthesized from 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde via reductive amination with but-3-yn-1-amine. The aldehyde is converted to an aminomethyl group, and a terminal alkyne is introduced ().
2,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives
- Structure : Retains the benzoxazine core but substitutes the 6-carbaldehyde with a triazolopyridazine moiety ().
- Activity : Loses thrombin inhibitory activity but gains antiproliferative effects against endothelial and tumor cells, underscoring the aldehyde group’s role in maintaining thrombin affinity ().
Analogues with Heteroatom Variations
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde Derivatives
- Structure: Hybridizes the benzoxazine core with a thiazole ring and chloro/tert-butylamino substituents ().
- Activity: Exhibits enhanced binding to fibrinogen receptors, suggesting that heterocyclic fusion can diversify pharmacological profiles ().
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde, with the CAS number 1246081-94-6, is an organic compound belonging to the oxazine class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, which includes both methyl and aldehyde groups, contributes to its reactivity and biological efficacy.
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- Structural Features : The compound features a benzene ring fused to an oxazine ring and contains both a ketone and an aldehyde functional group.
Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The biological activity of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde in this regard remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of oxazine compounds can inhibit cancer cell proliferation. For example, a related compound was identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in cancer therapy. The inhibition of GSK-3β is associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, indicating potential pathways through which 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde may exert anticancer effects .
Study on GSK-3β Inhibition
A study focused on the inhibition of GSK-3β revealed that related compounds exhibited IC₅₀ values in the low micromolar range (e.g., 1.6 μM). This suggests that 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde might share similar inhibitory characteristics against this enzyme, warranting further investigation into its mechanism of action and therapeutic potential .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the oxazine ring significantly influence biological activity. Compounds with specific substituents showed enhanced activity against various pathogens and cancer cell lines. Understanding these relationships could guide the design of more potent analogs based on the core structure of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde.
Research Findings
| Property | Value |
|---|---|
| Antimicrobial Activity | Potential against various bacterial strains |
| Anticancer Activity | Inhibits GSK-3β with IC₅₀ ~ 1.6 μM |
| Mechanism | Possible modulation of cell signaling pathways |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Distinct signals for methyl groups (2- and 8-positions) appear as singlets (δ ~2.1–2.3 ppm). The aldehyde proton resonates as a singlet at δ ~9.8–10.2 ppm .
- -NMR: Carbonyl (C-3) at δ ~165–170 ppm; aldehyde carbon at δ ~190–195 ppm .
- Infrared (IR) Spectroscopy : Strong absorption bands for C=O (oxazinone, ~1680–1720 cm) and aldehyde (C=O stretch, ~2820–2720 cm) .
What are the reactivity patterns of the aldehyde group in this compound under varying conditions?
Basic
The aldehyde group participates in:
- Nucleophilic additions : Reacts with amines (e.g., hydrazines) to form hydrazones, useful for derivatization .
- Oxidation/Reduction :
- Oxidation with KMnO or AgO converts the aldehyde to a carboxylic acid.
- Reduction with NaBH yields a hydroxymethyl group, altering solubility .
Caution : The aldehyde is sensitive to strong acids/bases; reactions should be conducted under inert atmospheres to prevent decomposition .
How do substituents at the 6-position influence biological activity in benzoxazine derivatives?
Q. Advanced
-
Structure-Activity Relationship (SAR) :
- Aryl substituents : Electron-withdrawing groups (e.g., -NO, -CF) enhance receptor binding affinity but may reduce metabolic stability .
- Heteroaryl groups : Pyridyl or thiophene substituents improve solubility but can decrease potency (e.g., IC increases by 2–3-fold) .
Data Table :
Substituent (6-position) Biological Activity (IC, nM) Solubility (µg/mL) -CHO (parent compound) 120 15 -Br 95 8 -Ph 210 35 Source : Adapted from Table 3 in .
What role does this compound play in the design of mineralocorticoid receptor modulators?
Q. Advanced
- Pharmacological Application : The compound serves as a key intermediate in synthesizing AZD9977, a selective mineralocorticoid receptor modulator. The aldehyde group enables covalent conjugation with acetamide moieties, optimizing receptor-ligand interactions .
- Mechanistic Insight : Docking studies show the benzoxazine core occupies the hydrophobic pocket of the receptor, while the aldehyde-derived side chain hydrogen-bonds with Ser810 and Leu840 residues .
Methodology : Use in silico modeling (e.g., AutoDock Vina) to predict binding modes, followed by SPR (surface plasmon resonance) for affinity validation .
How should researchers address contradictory data in biological assays involving this compound?
Q. Advanced
- Purity and Isomerism : Ensure >98% purity (via HPLC) to exclude impurities contributing to variability. Chiral separation (e.g., chiral HPLC) may resolve enantiomeric effects .
- Assay Conditions :
- Cell-based vs. cell-free assays: Differences in membrane permeability (logP ~1.5) can explain potency discrepancies .
- Buffer pH: The aldehyde’s reactivity is pH-sensitive; use pH 7.4 buffers for physiological relevance .
Case Study : Inconsistent IC values for kinase inhibition were traced to varying DMSO concentrations (use <0.1% to avoid solvent effects) .
What strategies are recommended for derivatizing this compound to enhance metabolic stability?
Q. Advanced
- Prodrug Approaches : Convert the aldehyde to a protected imine (e.g., Schiff base) to reduce first-pass metabolism .
- Isosteric Replacement : Replace the aldehyde with a bioisostere like a 1,2,4-oxadiazole ring, maintaining hydrogen-bonding capacity while improving stability .
Validation : Assess metabolic stability in liver microsomes (human/rat) and monitor aldehyde dehydrogenase (ALDH) activity .
How can researchers validate the regioselectivity of reactions involving the benzoxazine core?
Q. Advanced
- Isotopic Labeling : Use -labeled starting materials to track incorporation at specific positions (e.g., C-6 aldehyde) via NMR .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated derivatives) to confirm substitution patterns .
Example : Single-crystal XRD of a methyl ester analog confirmed substitution at C-6 (C–C bond length: 1.47 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
